molecular formula C11H14F3N B13947064 N,2-diethyl-N-(trifluoromethyl)aniline

N,2-diethyl-N-(trifluoromethyl)aniline

Cat. No.: B13947064
M. Wt: 217.23 g/mol
InChI Key: LEEOZDCVYXUPGF-UHFFFAOYSA-N
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Description

N,2-diethyl-N-(trifluoromethyl)aniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a trifluoromethyl group attached to the aromatic ring and two ethyl groups attached to the nitrogen atom. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Nucleophilic Substitution: One common method for synthesizing N,2-diethyl-N-(trifluoromethyl)aniline involves the direct nucleophilic substitution of a halogenated arene with an amine.

    Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of aryl halides with secondary amines.

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, and alkoxides

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives

    Reduction: Secondary amines

    Substitution: Substituted aniline derivatives

Scientific Research Applications

Chemistry: N,2-diethyl-N-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds. Its unique trifluoromethyl group enhances the reactivity and stability of the resulting molecules .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its derivatives have shown potential as enzyme inhibitors and receptor modulators .

Industry: this compound is employed in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of N,2-diethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • N-methyl-2-(trifluoromethyl)aniline
  • N,N-dimethyl-4-(trifluoromethyl)aniline
  • 2-(trifluoromethyl)aniline

Comparison: N,2-diethyl-N-(trifluoromethyl)aniline is unique due to the presence of two ethyl groups attached to the nitrogen atom, which distinguishes it from other similar compounds. This structural difference imparts distinct chemical and physical properties, making it more suitable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N,2-diethyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N/c1-3-9-7-5-6-8-10(9)15(4-2)11(12,13)14/h5-8H,3-4H2,1-2H3

InChI Key

LEEOZDCVYXUPGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(CC)C(F)(F)F

Origin of Product

United States

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